molecular formula C18H26N4O4S B270527 N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide

Cat. No. B270527
M. Wt: 394.5 g/mol
InChI Key: OWXPZJCETALHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide, also known as DMSO, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide is not fully understood. It is known to inhibit the activity of various enzymes by binding to their active sites. N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has also been shown to modulate cellular signaling pathways by affecting the activity of various kinases and phosphatases.
Biochemical and Physiological Effects
N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has also been shown to modulate the immune system by affecting the activity of various immune cells, including T cells and macrophages. In addition, N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been shown to have a range of biochemical and physiological effects. N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide is also a versatile solvent and can be used for poorly soluble compounds in drug discovery. However, N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has some limitations for lab experiments. It can be toxic to cells at high concentrations and may affect the activity of some enzymes at low concentrations. In addition, N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has a strong odor and can be difficult to handle.

Future Directions

There are several future directions for the use of N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of enzymes using N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide as a scaffold. Another direction is the use of N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide may be useful in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide is synthesized by reacting 2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with N,N-dimethylpiperazine-1-carboxamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide.

Scientific Research Applications

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and cellular signaling pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, cyclooxygenase, and acetylcholinesterase. N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has also been used as a solvent for poorly soluble compounds in drug discovery. In cellular signaling pathways, N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide has been shown to modulate the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.

properties

Product Name

N,N-dimethyl-4-{[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxamide

Molecular Formula

C18H26N4O4S

Molecular Weight

394.5 g/mol

IUPAC Name

N,N-dimethyl-4-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperazine-1-carboxamide

InChI

InChI=1S/C18H26N4O4S/c1-14-6-7-15(22-8-4-5-17(22)23)13-16(14)27(25,26)21-11-9-20(10-12-21)18(24)19(2)3/h6-7,13H,4-5,8-12H2,1-3H3

InChI Key

OWXPZJCETALHIG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CCN(CC3)C(=O)N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)N3CCN(CC3)C(=O)N(C)C

Origin of Product

United States

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